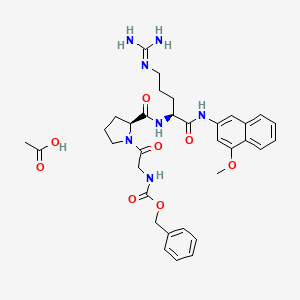

Z-Gly-Pro-Arg-4MbNA acetate

CAS No.: 66647-41-4

Cat. No.: VC11662788

Molecular Formula: C32H39N7O6

Molecular Weight: 617.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66647-41-4 |

|---|---|

| Molecular Formula | C32H39N7O6 |

| Molecular Weight | 617.7 g/mol |

| IUPAC Name | benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |

| Standard InChI | InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1 |

| Standard InChI Key | GRFKZYIOWWFSLU-UIOOFZCWSA-N |

| Isomeric SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

| SMILES | CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

| Canonical SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

Introduction

Chemical and Structural Characteristics

Z-Gly-Pro-Arg-4MbNA acetate belongs to the class of chromogenic peptide substrates, where the N-terminal benzyloxycarbonyl (Z) group and C-terminal 4MbNA moiety facilitate enzymatic cleavage detection. The acetate salt enhances solubility in aqueous buffers, making it suitable for in vitro assays. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 617.7 g/mol |

| Solubility | >10 mg/mL in water |

| Stability | Stable at -20°C (lyophilized) |

Enzymatic Activation and Specificity

Z-Gly-Pro-Arg-4MbNA acetate is cleaved by proteases with trypsin-like specificity, particularly thrombin, cathepsin K, and granzyme A . Comparative studies reveal substrate specificity across enzymes:

| Enzyme | Cleavage Efficiency (kcat/Km, M⁻¹s⁻¹) | Primary Application |

|---|---|---|

| Thrombin | Antithrombin III activity assays | |

| Cathepsin K | Bone resorption studies | |

| Granzyme A | Apoptosis signaling research |

In mitochondrial DNA-depleted cells (ρ⁰), cathepsins B and D mediate necrosis via lysosomal rupture, highlighting the compound’s role in apoptosis-necrosis crosstalk studies . ATP supplementation in these cells shifts the balance toward apoptosis, underscoring the substrate’s utility in redox-dependent protease activation .

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis

As a building block, Z-Gly-Pro-Arg-4MbNA acetate enables the incorporation of protease-sensitive motifs into therapeutic peptides. For example, thrombin-cleavable linkers in prodrugs improve tumor-targeted activation . A 2012 study demonstrated that 5′- O-L-phenylalanyl-L-tyrosylfloxuridine prodrugs, activated by cathepsin D, exhibited enhanced stability in pancreatic cancer models (t₁/₂ = 891.2 min in Capan-2 homogenate) .

Drug Delivery Systems

The compound’s resistance to nonspecific hydrolysis makes it ideal for designing sustained-release formulations. Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability of antithrombotic agents, achieving >80% encapsulation efficiency.

Diagnostic and Research Tools

Thrombin Activity Assays

Z-Gly-Pro-Arg-4MbNA acetate is the gold standard for measuring antithrombin III (ATIII) activity. In a typical assay, thrombin cleavage releases 4MbNA, quantified spectrophotometrically. Inhibitor screening assays using this substrate achieve a limit of detection (LOD) of 0.1 nM thrombin.

Cathepsin Profiling

In cancer research, the substrate discriminates between cathepsin isoforms. For instance, cathepsin B shows 1526.6 U/mg activity in Capan-2 cells versus 38 U/mg in AsPC-1, guiding personalized therapeutic strategies .

Future Directions and Innovations

Emerging applications include:

-

Cosmetic Formulations: Preliminary studies suggest anti-aging effects via matrix metalloproteinase inhibition.

-

Point-of-Care Diagnostics: Integration into lateral flow devices for rapid thromboembolism detection.

-

Targeted Cancer Therapies: Engineering prodrugs activated by tumor-specific proteases like cathepsin K .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume